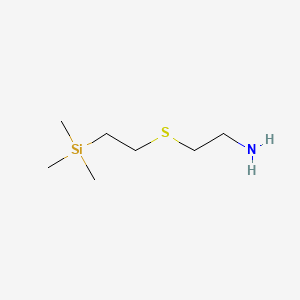
2-(2-trimethylsilylethylsulfanyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-trimethylsilylethylsulfanyl)ethanamine is a chemical compound known for its unique structure, which includes a trimethylsilyl group attached to an ethylsulfanyl chain. This compound is often used in various research and industrial applications due to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-trimethylsilylethylsulfanyl)ethanamine typically involves the reaction of 2-chloroethyltrimethylsilane with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2-(2-trimethylsilylethylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted ethanamine derivatives
科学研究应用
2-(2-trimethylsilylethylsulfanyl)ethanamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2-trimethylsilylethylsulfanyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(2-triethylsilylethylsulfanyl)ethanamine
- 2-(2-trimethylsilylpropylsulfanyl)ethanamine
- 2-(2-trimethylsilylethylsulfanyl)propylamine
Uniqueness
2-(2-trimethylsilylethylsulfanyl)ethanamine is unique due to its specific structural features, such as the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .
属性
CAS 编号 |
80589-36-2 |
|---|---|
分子式 |
C7H19NSSi |
分子量 |
177.39 g/mol |
IUPAC 名称 |
2-(2-trimethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NSSi/c1-10(2,3)7-6-9-5-4-8/h4-8H2,1-3H3 |
InChI 键 |
GJHITMIFUIVLSC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCSCCN |
规范 SMILES |
C[Si](C)(C)CCSCCN |
Key on ui other cas no. |
80589-36-2 |
同义词 |
2-trimethylsilylethylthioethylamine KAS 010 KAS 010 acetate KAS 010 citrate KAS 010 hydrochloride KAS 010 maleate KAS 010 oxalate KAS 010 tartrate KAS-010 maleate of KAS 010 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















